molecular formula C12H24 B14149989 2,3,3,6-Tetramethyl-5-methylideneheptane CAS No. 62816-29-9

2,3,3,6-Tetramethyl-5-methylideneheptane

Cat. No.: B14149989
CAS No.: 62816-29-9
M. Wt: 168.32 g/mol
InChI Key: ZXFXHCFQYSJNLR-UHFFFAOYSA-N
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Description

2,3,3,6-Tetramethyl-5-methylideneheptane is a branched alkene characterized by a heptane backbone substituted with four methyl groups at positions 2, 3, 3, and 6, and a methylidene group (=CH₂) at position 3. Its structure combines steric hindrance from the tetramethyl substituents with the reactivity of the methylidene moiety, influencing its physical and chemical properties.

Properties

CAS No.

62816-29-9

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

2,3,3,6-tetramethyl-5-methylideneheptane

InChI

InChI=1S/C12H24/c1-9(2)11(5)8-12(6,7)10(3)4/h9-10H,5,8H2,1-4,6-7H3

InChI Key

ZXFXHCFQYSJNLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=C)CC(C)(C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,6-Tetramethyl-5-methylideneheptane typically involves the alkylation of smaller alkanes or alkenes. One common method is the catalytic hydrogenation of a precursor compound, such as 2,3,3,6-Tetramethyl-5-heptene, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of 2,3,3,6-Tetramethyl-5-methylideneheptane may involve large-scale catalytic processes where the precursor compounds are subjected to hydrogenation in continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure hydrogen gas and efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2,3,3,6-Tetramethyl-5-methylideneheptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to fully saturate the double bond, converting it to 2,3,3,6-Tetramethylheptane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C

    Substitution: Cl2, Br2, UV light

Major Products Formed

    Oxidation: Alcohols, ketones

    Reduction: 2,3,3,6-Tetramethylheptane

    Substitution: Halogenated derivatives

Scientific Research Applications

2,3,3,6-Tetramethyl-5-methylideneheptane has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of branching and methylation on the reactivity and stability of alkanes and alkenes.

    Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.

    Medicine: Explored for its potential use as a precursor in the synthesis of pharmaceuticals and bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 2,3,3,6-Tetramethyl-5-methylideneheptane exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond and methyl groups influence the formation of reactive intermediates, leading to the production of alcohols or ketones. The molecular targets and pathways involved in these reactions are typically related to the compound’s ability to donate or accept electrons, facilitating various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key comparisons between 2,3,3,6-Tetramethyl-5-methylideneheptane and structurally related compounds, based on available data and inferred properties:

Compound Structure Molecular Weight Key Features Reactivity/Applications
2,3,3,6-Tetramethyl-5-methylideneheptane C₁₁H₂₀ (heptane backbone with 4 methyl groups + methylidene) ~152.3 g/mol High branching, unsaturated site at C5 Potential for polymerization; steric hindrance may slow reactions
4-Heptanone, 5,5-diethyl-2,2,3,3-tetramethyl C₁₅H₃₀O (branched ketone) 226.4 g/mol Ketone functionality; bulky substituents Lower reactivity due to electron-withdrawing ketone; used in fragrances or solvents
2-Methyl-3-hexanone C₇H₁₄O (linear ketone with methyl branching) 114.2 g/mol Linear chain with ketone and methyl group Higher volatility; common solvent in organic synthesis
Tetramethyl Silane Si(CH₃)₄ 88.2 g/mol Silicon-based; fully saturated Highly flammable; used as NMR reference due to low reactivity
2,3-Dimethoxy-5-methyl-6-(geranylgeranyl)-1,4-benzoquinone C₃₈H₅₄O₄ (quinone with isoprenoid chain) 590.8 g/mol Aromatic quinone with long hydrophobic chain Biological activity (e.g., electron transport in mitochondria)

Key Findings:

Branching Effects: Compared to linear analogs like 2-Methyl-3-hexanone, 2,3,3,6-Tetramethyl-5-methylideneheptane exhibits reduced volatility and increased thermal stability due to its extensive branching .

Unsaturation : The methylidene group introduces alkene-like reactivity, making it more prone to addition reactions than fully saturated analogs (e.g., tetramethyl silane) .

Functional Group Influence: Unlike ketone-containing analogs (e.g., 4-Heptanone derivatives), the absence of electron-withdrawing groups in 2,3,3,6-Tetramethyl-5-methylideneheptane likely enhances its nucleophilic reactivity .

Synthetic Utility: While tetramethyl silane is inert and used as a reference compound, the methylidene group in the target compound suggests utility in copolymerization or as a monomer for specialty polymers .

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